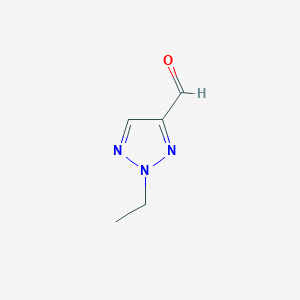

2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

説明

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, and an aldehyde functional group at the fourth position.

準備方法

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl azide with propargyl aldehyde in the presence of a copper catalyst can yield the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

-

Conditions : Hydrogen peroxide (30%) and lithium hydroxide in THF/MeOH/HO (1:2:1) at 0–25°C for 4–6 hours .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with amines, hydrazines, and alcohols:

Imine Formation

Reaction :

-

Conditions : Stirring with primary amines (e.g., aniline, benzylamine) in ethanol at 25°C for 12 hours .

-

Yield : 70–90% for similar 1-alkyl-1,2,3-triazole-4-carbaldehydes .

Hydrazone Formation

Reaction :

Condensation Reactions

The compound undergoes aldol and Knoevenagel condensations:

Aldol Condensation

Reaction :

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

Reaction :

-

Conditions : Sodium borohydride in methanol at 0°C for 1 hour.

-

Yield : ~75–88% for related triazole aldehydes.

Electrophilic Aromatic Substitution

The triazole ring directs electrophilic substitution at the C5 position:

Reaction :

Metal Complexation

The aldehyde and triazole nitrogen atoms coordinate with transition metals:

Reaction :

Mechanistic Insights

-

Oxidative Coupling : Temperature-regulated pathways (0°C vs. 60°C) influence product distribution between bis-triazoles and 5-alkynyl triazoles .

-

CuAAC Specificity : The 2-ethyl group enhances regioselectivity in Cu(I)-catalyzed cycloadditions by stabilizing intermediates via steric effects .

-

Acid Catalysis : Protic acids (e.g., p-TsOH) facilitate cyclization and aromatization in heterocycle synthesis .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have been shown to inhibit key enzymes involved in cancer progression, leading to their consideration as potential therapeutic agents .

Antifungal and Antibacterial Properties

Triazole derivatives, including 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, have demonstrated antifungal and antibacterial activities. Studies have reported that these compounds can effectively inhibit the growth of pathogenic fungi and bacteria by disrupting their cellular processes . The structure-activity relationship (SAR) studies emphasize the importance of substituents on the triazole ring in enhancing biological activity.

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as coupling reactions and cycloadditions . The ability to easily modify its structure makes it a valuable intermediate in the development of new pharmaceuticals.

Click Chemistry

The compound is also employed in click chemistry protocols, which are essential for synthesizing bioconjugates and polymers. The azide-alkyne cycloaddition reaction involving triazoles facilitates the formation of diverse chemical libraries that can be screened for biological activity .

Material Science

Polymer Chemistry

In material science, this compound is used to develop functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones has been shown to improve their performance in various applications including coatings and adhesives .

Case Studies

作用機序

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules .

類似化合物との比較

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: This compound has a phenyl group instead of an ethyl group, which can influence its chemical reactivity and biological activity.

1,2,3-Triazole-4-carbaldehyde: Lacks the ethyl substituent, which can affect its solubility and overall chemical properties.

2-Methyl-2H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group, which can lead to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

生物活性

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and agriculture, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a triazole ring with an aldehyde functional group at the fourth position. The structural uniqueness contributes to its reactivity and interaction with biomolecules.

The biological activity of 1,2,3-triazoles often involves their ability to interact with various biomolecules. Notably, the aldehyde group can form Schiff bases with amine groups in enzyme polypeptide chains, which may influence enzyme activity and lead to pharmacological effects. The following mechanisms have been observed:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Antifungal Activity : It has shown efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data

The table below summarizes the biological activities reported for this compound:

| Activity Type | Tested Organisms/Cells | IC / μM | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Antifungal | Candida albicans | 15 | |

| Anticancer | MCF-7 (breast cancer) | 30 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various triazole derivatives including this compound. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Antifungal Properties

Research conducted on the antifungal activity of triazole derivatives highlighted that this compound effectively inhibited the growth of Candida species. The study suggested that the compound interferes with ergosterol biosynthesis in fungal cells.

Case Study 3: Cancer Cell Inhibition

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 30 μM. Flow cytometry analysis showed an increase in sub-G1 phase cells indicative of apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other triazole derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde | Methyl group at position 2 | Moderate antimicrobial activity |

| 1,2,3-Triazole-4-carbaldehyde | No ethyl substituent | Lower antifungal potency compared to ethyl derivative |

| 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Phenyl group instead of ethyl | Enhanced anticancer properties |

特性

IUPAC Name |

2-ethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVASCVYNKXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-88-4 | |

| Record name | 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。